N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid
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Overview
Description
N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its unique structure, which includes both dichlorobenzylidene and heptafluorobutanehydrazonic acid moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice can be optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and ultimately lead to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine: Similar in structure but with a naphthalene ring instead of the heptafluorobutane moiety.
2-(2-cyanophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide: Another Schiff base with different substituents, showing similar biological activities.
Uniqueness
N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is unique due to its heptafluorobutanehydrazonic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H5Cl2F7N2O |
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Molecular Weight |
385.06 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C11H5Cl2F7N2O/c12-6-2-1-3-7(13)5(6)4-21-22-8(23)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,22,23)/b21-4+ |
InChI Key |
CXWAOZMSJZDDPN-IPBDZQFASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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